molecular formula C17H14ClN3OS B2723290 N-(2-chlorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 941911-92-8

N-(2-chlorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2723290
CAS RN: 941911-92-8
M. Wt: 343.83
InChI Key: CUPABRGBBZZNLR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as CPI-136, is a small molecule compound that has been recently developed and studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives similar to "N-(2-chlorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide" have been synthesized and evaluated for their antitumor activity. One study focused on the synthesis of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, demonstrating significant anticancer activity against various cancer cell lines. The study highlights the potential of these compounds in cancer therapy due to their considerable anticancer activities (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Antibacterial Agents

Another area of application involves the synthesis of derivatives acting as antibacterial agents. Research into 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives has shown significant antibacterial activity, underscoring the utility of these compounds in combating bacterial infections (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Anticonvulsant Activity

Compounds within the same chemical family have also been researched for their anticonvulsant activity. One study synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, finding that certain compounds exhibited potent anticonvulsant activity against seizures induced by maximal electroshock (MES). This suggests a potential role in the development of new anticonvulsant medications (Zeynep Aktürk, F. Kılıç, K. Erol, Varol Pabuccuoglu, 2002).

Synthesis and QSAR Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted on similar compounds, providing insights into how structural modifications can influence biological activity. These studies aid in the rational design of new compounds with enhanced antibacterial activity (N. Desai, M. Shah, A. Bhavsar, A. Saxena, 2008).

Molecular Structure Analysis

The molecular structure and properties of similar compounds have been detailed through spectroscopic and crystallographic analyses. These studies not only elucidate the molecular configuration but also contribute to the understanding of how these molecules interact with biological targets, which is crucial for drug design and development (D. Sharma, K. N. Subbulakshmi, B. Narayana, B. Sarojini, S. Anthal, R. Kant, 2017).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-13-8-4-5-9-14(13)20-16(22)11-23-17-19-10-15(21-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPABRGBBZZNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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